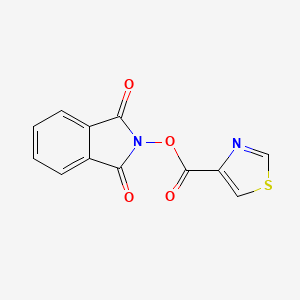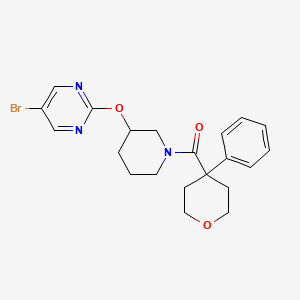
2-(1-ethylindol-3-yl)sulfonyl-N-(4-methoxyphenyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(1-ethylindol-3-yl)sulfonyl-N-(4-methoxyphenyl)acetamide, also known as EIPA, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. EIPA has been found to exhibit a wide range of biochemical and physiological effects, making it a promising candidate for the development of new drugs.
Wissenschaftliche Forschungsanwendungen
Synthesis of Indolocarbazoles
2-(1-ethylindol-3-yl)sulfonyl-N-(4-methoxyphenyl)acetamide is involved in the synthesis of indolocarbazoles, a class of compounds significant in the synthesis of fused dimeric indole alkaloids like staurosporinone. This process includes electrophilic formylation and treatment with methylchloroformate for hexahydroindolocarbazole formation, followed by dehydrogenation (Magnus, Exon, & Sear, 1983).
Protein Tyrosine Phosphatase 1B Inhibitors
Compounds derived from 2-(4-methoxyphenyl) ethyl] acetamide, similar to the queried compound, were evaluated for their protein tyrosine phosphatase 1B (PTP1B) inhibitory activity. These compounds showed promising results in in vivo screening for antidiabetic activity (Saxena et al., 2009).
Microwave Assisted Synthesis
The microwave-assisted synthesis of N-(Substituted)-5-(1-(4-methoxyphenylsulfonyl)piperidin-4-yl)-4H-1,2,4-triazol-3-ylthio) acetamide, related to the target compound, was explored for efficiency. The synthesized compounds were evaluated for their inhibitory potential against various enzymes, demonstrating significant activity (Virk et al., 2018).
Anticancer Applications
N-(6-(2-Methoxy-3-(4-fluorophenylsulfonamido)pyridin-5-yl)-[1,2,4]triazolo[1,5-a]pyridin-2-yl)acetamide, structurally similar to the queried compound, has shown remarkable anticancer effects. Modifications to this compound resulted in analogs with potent antiproliferative activities and reduced toxicity (Wang et al., 2015).
Antibacterial Applications
N-substituted acetamide derivatives of azinane-bearing 1,3,4-oxadiazole nucleus, structurally related to the queried compound, were synthesized and showed significant antibacterial activity against multiple bacterial strains (Iqbal et al., 2017).
Eigenschaften
IUPAC Name |
2-(1-ethylindol-3-yl)sulfonyl-N-(4-methoxyphenyl)acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2O4S/c1-3-21-12-18(16-6-4-5-7-17(16)21)26(23,24)13-19(22)20-14-8-10-15(25-2)11-9-14/h4-12H,3,13H2,1-2H3,(H,20,22) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AHWPUQDPMWPVNW-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(C2=CC=CC=C21)S(=O)(=O)CC(=O)NC3=CC=C(C=C3)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2O4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-(4-chlorobenzyl)-3-(3-methoxybenzyl)-8-methyl-3H-pyrimido[5,4-b]indol-4(5H)-one](/img/structure/B2361028.png)

![3-(benzo[d]thiazol-2-yl)-6-ethyl-2-methyl-4-oxo-4H-chromen-7-yl methanesulfonate](/img/structure/B2361032.png)
![3-[[1-(Pyridin-3-ylmethyl)piperidin-4-yl]methyl]quinazolin-4-one](/img/structure/B2361034.png)
![2-Methyl-5H-pyrrolo[3,4-b]pyrazine-5,7(6H)-dione](/img/structure/B2361037.png)


![N-[4-(4-methyl-1H-imidazol-1-yl)benzyl]thiophene-3-carboxamide](/img/structure/B2361041.png)
![2,5-Dichloro-4-[[(1S)-2,2-dimethylcyclopropyl]methoxy]pyridine](/img/structure/B2361042.png)

![4-[[[1-[5-Fluoro-6-(4-methoxyphenyl)pyrimidin-4-yl]azetidin-3-yl]-methylamino]methyl]-1-methylpyridin-2-one](/img/structure/B2361045.png)
![3-chloro-N-(2-(8-methylimidazo[1,2-a]pyridin-2-yl)ethyl)benzamide](/img/structure/B2361046.png)
![N-(2,5-dimethylphenyl)-2-[[3-(2-fluorophenyl)-4-oxo-[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl]acetamide](/img/structure/B2361048.png)
![(E)-3-(4-fluorophenyl)-1-(2-methylimidazo[1,2-a]pyridin-3-yl)-2-propen-1-one](/img/structure/B2361049.png)